An In-depth Technical Guide to the Potential Biological Activity of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide
An In-depth Technical Guide to the Potential Biological Activity of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Scientific Context
It is imperative to establish at the outset that (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is predominantly recognized and utilized as a key chiral intermediate in the synthesis of the alpha-1 adrenergic receptor antagonist, Tamsulosin.[1][2] An exhaustive review of the scientific literature reveals a conspicuous absence of direct experimental studies characterizing its intrinsic biological activity. Therefore, this guide is formulated as a theoretical exploration of its potential pharmacology, grounded in principles of medicinal chemistry, structure-activity relationships (SAR), and the known biological profiles of its structural analogues and parent compound. The hypotheses presented herein are intended to serve as a roadmap for future investigation.
Molecular Profile and Physicochemical Properties
(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, hereafter referred to as "the compound," is a benzenesulfonamide derivative with a distinct stereochemical configuration. Its structure is foundational to the (R)-enantiomer of Tamsulosin, which is the therapeutically active form.[3]
| Property | Value | Source |
| IUPAC Name | 5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide | [4] |
| CAS Number | 112101-81-2 | [4] |
| Molecular Formula | C₁₀H₁₆N₂O₃S | [4] |
| Molecular Weight | 244.31 g/mol | [4] |
| Chirality | (R)-enantiomer | [4] |
Primary Inferred Biological Target: The Alpha-1 Adrenergic Receptor
The most logical starting point for investigating the biological activity of this compound is its structural relationship to Tamsulosin. Tamsulosin is a potent and selective antagonist of α1A and α1D adrenergic receptors, which are prevalent in the smooth muscle of the prostate and bladder neck.[5][6] This antagonism leads to muscle relaxation, improving urinary flow in patients with benign prostatic hyperplasia (BPH).[3]
Structural-Activity Relationship (SAR) Analysis for α1-Adrenergic Antagonism
The classical pharmacophore for α1-adrenergic antagonists includes several key features, many of which are present in the structure of the compound.
-
Aromatic Ring: The 2-methoxybenzenesulfonamide portion of the molecule serves as the primary aromatic feature. This ring system is crucial for π-π stacking and hydrophobic interactions within the receptor binding pocket.
-
Basic Amine Center: The primary amine of the aminopropyl side chain is a critical feature. At physiological pH, this group will be protonated, forming a cationic center that can engage in an ionic bond with an anionic residue (typically an aspartate) in the receptor. This interaction is a hallmark of many aminergic G-protein coupled receptor (GPCR) ligands.[7]
-
Spatial Arrangement: The ethylamine side chain separates the aromatic ring from the basic amine by two carbons, a common structural motif in phenylethylamine-based receptor ligands.[7]
The key structural difference between the compound and Tamsulosin is the absence of the bulky N-substituted side chain present in Tamsulosin (the 2-(2-ethoxyphenoxy)ethyl group). This side chain in Tamsulosin is critical for conferring high affinity and, most importantly, selectivity for the α1A and α1D subtypes over the α1B subtype (predominant in blood vessels).[3][5]
Hypothesis: Based on this SAR analysis, it is plausible that (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide possesses some affinity for α1-adrenergic receptors. However, due to the lack of the extended N-substituent, it would be expected to exhibit significantly lower potency and subtype selectivity compared to Tamsulosin. Its activity, if any, would likely be that of a weak, non-selective α1-adrenergic antagonist or partial agonist.
Caption: Inferred binding model at the α1-adrenergic receptor.
Proposed Experimental Workflow for a1-Adrenergic Activity
To validate the hypothesized interaction with α1-adrenergic receptors, a tiered experimental approach is recommended.
Tier 1: In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of the compound for the three α1-adrenergic receptor subtypes (α1A, α1B, α1D).
-
Methodology:
-
Source: Use cell membranes from HEK293 or CHO cells stably transfected with human recombinant α1A, α1B, and α1D receptors.
-
Radioligand: Employ a high-affinity, subtype-selective radioligand, such as [³H]-Prazosin (non-selective) or a more specific radiolabeled antagonist.
-
Procedure: a. Incubate a fixed concentration of cell membranes and radioligand with increasing concentrations of the test compound. b. Allow the reaction to reach equilibrium. c. Separate bound from free radioligand via rapid filtration through glass fiber filters. d. Quantify the radioactivity on the filters using liquid scintillation counting.
-
Data Analysis: Perform non-linear regression analysis of the competition binding data to calculate the IC₅₀, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Tier 2: In Vitro Functional Assays
-
Objective: To characterize the functional activity of the compound (antagonist, partial agonist, or full agonist) at each α1 subtype.
-
Methodology (for Gq-coupled α1 receptors):
-
Assay Principle: α1-adrenergic receptors are coupled to the Gq protein, which activates phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]i).
-
Procedure: a. Load transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). b. To test for antagonist activity, pre-incubate the cells with the compound for a defined period. c. Stimulate the cells with a known α1 agonist (e.g., phenylephrine or A-61603). d. Measure the change in fluorescence using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: A rightward shift in the agonist dose-response curve in the presence of the compound, without a reduction in the maximal response, indicates competitive antagonism. A Schild analysis can be performed to determine the pA₂ value, a measure of antagonist potency.
-
Caption: Tiered workflow for α1-adrenergic receptor profiling.
Other Potential Biological Activities of the Benzenesulfonamide Moiety
The benzenesulfonamide core is a well-established pharmacophore present in a wide array of clinically used drugs, suggesting other potential, though less probable, biological activities for the compound.[8][9]
Carbonic Anhydrase Inhibition
Many benzenesulfonamide-containing drugs are known inhibitors of carbonic anhydrases (CAs), enzymes that catalyze the reversible hydration of CO₂.[8]
-
Structural Considerations: The unsubstituted sulfonamide group (-SO₂NH₂) is a key zinc-binding group essential for CA inhibition. The compound possesses this feature.
-
Potential Implications: Inhibition of various CA isoforms is associated with diuretic, anti-glaucoma, and anti-cancer effects.
-
Likelihood: While structurally possible, potent CA inhibition often requires specific substitution patterns on the aromatic ring to optimize binding within the enzyme's active site. Without direct testing, this remains a speculative activity.
Serotonin (5-HT) Receptor Interaction
Certain sulfonamide derivatives have been shown to interact with various serotonin (5-HT) receptors.
-
Structural Considerations: The aminopropyl side chain attached to an aromatic system bears a resemblance to the tryptamine scaffold of serotonin. This structural analogy could potentially lead to interactions with 5-HT receptors.
-
Potential Implications: Depending on the receptor subtype and the nature of the interaction (agonist vs. antagonist), effects could range from modulation of mood and cognition to gastrointestinal motility.
-
Likelihood: This is a highly speculative area. The specific substitution pattern of the compound does not align perfectly with known high-affinity 5-HT receptor ligands. However, off-target screening would be necessary to rule out any such interactions.
Antibacterial Activity
The sulfonamide class of drugs originated with the discovery of their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthase in bacteria.[9]
-
Structural Considerations: Antibacterial sulfonamides typically require a para-amino group on the benzene ring, which is absent in the compound.
-
Likelihood: Due to the lack of the critical p-aminobenzenesulfonamide structure, significant antibacterial activity is considered highly unlikely.
Summary and Future Directions
(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a chiral building block whose biological activity has not been directly investigated. Based on a robust structure-activity relationship analysis, its most plausible biological target is the α1-adrenergic receptor family, where it may act as a weak, non-selective antagonist. The absence of the N-substituent found in Tamsulosin makes high potency or subtype selectivity improbable.
Other potential activities, such as carbonic anhydrase inhibition or serotonin receptor modulation, are theoretically possible due to the presence of the benzenesulfonamide core and an aminopropyl side chain, respectively, but are considered less likely.
Recommendations for Future Research:
-
Primary Screening: The compound should be subjected to a broad GPCR screening panel, with a particular focus on all aminergic receptors (adrenergic, dopaminergic, serotonergic).
-
Focused a1-Adrenergic Characterization: If any affinity for α1-adrenergic receptors is detected, the full experimental workflow outlined in Section 2.2 should be executed to determine its affinity, functional activity, and subtype selectivity.
-
Enzyme Inhibition Profiling: Screening against a panel of human carbonic anhydrase isoforms would definitively confirm or refute this potential off-target activity.
This theoretical guide provides a foundational framework for initiating the pharmacological investigation of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, transforming it from a simple chemical intermediate into a characterized molecular entity.
References
-
PubChem. Tamsulosin. National Center for Biotechnology Information. [Link]
-
Wikipedia. Tamsulosin. Wikimedia Foundation. [Link]
-
T. S. K. Pathan et al. (2009). Structure-activity relationship study on alpha1 adrenergic receptor antagonists from beer. Bioorganic & Medicinal Chemistry. [Link]
-
G. G. Y. Alama et al. (2004). Quantitative structure-activity relationships of alpha1 adrenergic antagonists. Journal of Molecular Modeling. [Link]
-
MedSchool. Tamsulosin | Drug Guide. [Link]
-
Wilde, M. I., & McTavish, D. (1996). Tamsulosin: a review of its pharmacology and therapeutic efficacy in the management of lower urinary tract symptoms. Drugs & Aging. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Tamsulosin Hydrochloride? [Link]
-
Amit Lunkad. (2022). Structure activity Relationship (SAR) of alpha 1 receptor antagonist. YouTube. [Link]
-
PubChem. (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. National Center for Biotechnology Information. [Link]
-
Drugs.com. Tamsulosin: Package Insert / Prescribing Information / MOA. [Link]
-
A. A. Adejayan et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]
-
SciSpace. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]
-
Frontiers in Chemistry. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]
-
ResearchGate. (2025). Structure–activity relationship study on α1 adrenergic receptor antagonists from beer. [Link]
-
S. Palanivel et al. (2018). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules. [Link]
-
D. M. Thomas. (2022). Tamsulosin - Indications, Mechanism Of Action, Pharmacology, Adverse Effects. YouTube. [Link]
-
BioOrganics. 5-[(2R)-2-Aminopropyl]-2-methoxybenzenesulfonamide. [Link]
-
PubChem. 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. National Center for Biotechnology Information. [Link]
-
Pharmacy 180. Structure Activity Relationship - Adrenergic Drugs. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide | 112101-81-2 [chemicalbook.com]
- 3. Tamsulosin - Wikipedia [en.wikipedia.org]
- 4. (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | C10H16N2O3S | CID 10060387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tamsulosin | C20H28N2O5S | CID 129211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tamsulosin: a review of its pharmacology and therapeutic efficacy in the management of lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacy180.com [pharmacy180.com]
- 8. benchchem.com [benchchem.com]
- 9. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
